molecular formula C22H24N4O3S B15024080 1-[6-(furan-2-yl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[6-(furan-2-yl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No.: B15024080
M. Wt: 424.5 g/mol
InChI Key: PGMJLYBIVQGXNC-UHFFFAOYSA-N
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Description

1-[6-(2-FURYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a furyl group, a hexylsulfanyl group, and a triazino-benzoxazepine core

Preparation Methods

The synthesis of 1-[6-(2-FURYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps, starting with the preparation of the triazino-benzoxazepine core This core is typically synthesized through a series of cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-[6-(2-FURYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE undergoes various chemical reactions, including:

Scientific Research Applications

1-[6-(2-FURYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[6-(2-FURYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[6-(2-FURYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be compared with other similar compounds, such as:

The uniqueness of 1-[6-(2-FURYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

1-[6-(furan-2-yl)-3-hexylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C22H24N4O3S/c1-3-4-5-8-14-30-22-23-20-19(24-25-22)16-10-6-7-11-17(16)26(15(2)27)21(29-20)18-12-9-13-28-18/h6-7,9-13,21H,3-5,8,14H2,1-2H3

InChI Key

PGMJLYBIVQGXNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CO4)C(=O)C)N=N1

Origin of Product

United States

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